molecular formula C4H8N2S B1288166 Azetidine-1-carbothioamide

Azetidine-1-carbothioamide

Cat. No.: B1288166
M. Wt: 116.19 g/mol
InChI Key: TVXXEYSOBIMTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine-1-carbothioamide is a heterocyclic compound with the molecular formula C4H8N2S. It is characterized by a four-membered azetidine ring with a thioamide functional group attached to it. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidine-1-carbothioamide can be synthesized through various methods. One common approach involves the reaction of azetidine with thiocarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the thioamide group .

Industrial Production Methods: Industrial production of 1-azetidinecarbothioamide often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Azetidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azetidine-1-carbothioamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azetidinecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor or drug candidate .

Comparison with Similar Compounds

Uniqueness: Azetidine-1-carbothioamide is unique due to the combination of the azetidine ring and the thioamide group, which imparts distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

IUPAC Name

azetidine-1-carbothioamide

InChI

InChI=1S/C4H8N2S/c5-4(7)6-2-1-3-6/h1-3H2,(H2,5,7)

InChI Key

TVXXEYSOBIMTAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.